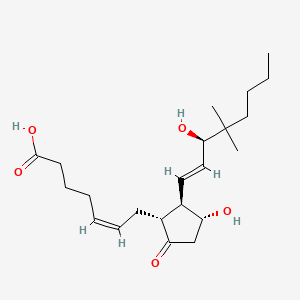

16,16-dimethyl prostaglandin E2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

16,16-dimethylprostaglandin E2 (16,16-dmPGE2) is a synthetic derivative of prostaglandin E2 (PGE2) []. Unlike PGE2, 16,16-dmPGE2 is resistant to breakdown by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which gives it a longer lasting effect in the body []. This property makes 16,16-dmPGE2 a valuable tool for researchers studying the biological functions of PGE2 signaling.

Effects on Hematopoietic Stem Cells

One area of research interest is the effect of 16,16-dmPGE2 on hematopoietic stem cells (HSCs). HSCs are rare cells in the bone marrow that can develop into all types of blood cells. Studies have shown that 16,16-dmPGE2 can increase the number and function of HSCs in mice and zebrafish [, ]. The mechanism by which 16,16-dmPGE2 acts on HSCs is not fully understood, but it may involve activation of the Wnt signaling pathway [].

Other Areas of Research

,16-dmPGE2 is also being investigated for its potential role in other areas of biology, including:

- Protection of the gastrointestinal tract: Studies suggest 16,16-dmPGE2 may help prevent ulcers and promote healing.

- Cancer biology: Some research suggests 16,16-dmPGE2 may inhibit the growth of some tumors.

16,16-Dimethyl prostaglandin E2 is a synthetic derivative of prostaglandin E2, characterized by the addition of two methyl groups at the 16 position of the prostaglandin structure. Its chemical formula is and it possesses a unique structure that enhances its stability and biological activity compared to natural prostaglandins. This compound is primarily known for its role in various physiological processes, including inflammation and reproductive functions.

- Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the formation of free acids.

- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

- Receptor Binding: It acts as an agonist for various prostaglandin receptors, particularly the EP receptor subtypes, influencing downstream signaling pathways.

This compound exhibits significant biological activities, including:

- Hematopoietic Stem Cell Induction: It has been shown to increase the formation of hematopoietic stem and progenitor cells, indicating its potential role in regenerative medicine .

- Uterine Contraction: 16,16-Dimethyl prostaglandin E2 is utilized experimentally to induce cervical ripening and uterine contractions, making it relevant in obstetrics .

- Cytoprotection: Studies indicate that it can protect renal proximal tubular cells from oxidative stress by stimulating specific protein synthesis involved in cell survival pathways .

The synthesis of 16,16-dimethyl prostaglandin E2 typically involves several steps:

- Starting Material: The synthesis often begins with a natural prostaglandin precursor.

- Methylation: Methyl groups are introduced at the 16 position using methylating agents such as dimethyl sulfate or methyl iodide.

- Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity for biological applications.

16,16-Dimethyl prostaglandin E2 has various applications in research and medicine:

- Research Tool: It serves as a tool for studying prostaglandin signaling pathways and their physiological effects.

- Pharmaceutical Development: Due to its efficacy in inducing labor and its cytoprotective properties, it is explored for therapeutic uses in reproductive health and nephrology.

- Stem Cell Research: Its ability to enhance hematopoietic stem cell proliferation makes it valuable in regenerative medicine studies .

Interaction studies have revealed that 16,16-dimethyl prostaglandin E2 interacts with multiple receptor subtypes:

- EP Receptors: It acts as an agonist on most EP receptor subtypes (EP1, EP2, EP3, EP4), which mediate various physiological responses such as vasodilation and inflammation .

- Signal Transduction Pathways: The compound activates intracellular signaling cascades involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to diverse cellular responses.

Several compounds share structural similarities with 16,16-dimethyl prostaglandin E2. These include:

| Compound Name | Unique Features |

|---|---|

| Prostaglandin E2 | Natural compound with broader physiological roles |

| 11-Deoxy-16,16-dimethyl Prostaglandin E2 | More stable analogue with distinct receptor activity |

| Misoprostol | A synthetic analogue used for medical abortions |

| Dinoprostone | Used for cervical ripening and labor induction |

Uniqueness of 16,16-Dimethyl Prostaglandin E2

The uniqueness of 16,16-dimethyl prostaglandin E2 lies in its enhanced stability due to methylation at the 16 position, which increases its half-life and biological efficacy compared to natural prostaglandins. This modification allows for more sustained therapeutic effects while minimizing degradation.

16,16-dimethyl prostaglandin E2 demonstrates potent competitive inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a critical enzyme responsible for prostaglandin catabolism [1] [2] [3] [4] [5] [6]. This enzyme catalyzes the rate-limiting step in prostaglandin E2 degradation by oxidizing the 15-hydroxyl moiety to a 15-keto group, thereby rendering the prostaglandin inactive for receptor binding [4] [7].

The structural modifications at the 16-position of the prostaglandin backbone confer resistance to enzymatic degradation. Unlike natural prostaglandin E2, which serves as a substrate for 15-PGDH, 16,16-dimethyl prostaglandin E2 functions exclusively as a competitive inhibitor without undergoing metabolic conversion [1] [3] [6]. This resistance mechanism results in a significantly prolonged half-life in vivo compared to the parent compound [1] [8].

Research findings demonstrate that the inhibition of 15-PGDH by 16,16-dimethyl prostaglandin E2 leads to elevated tissue levels of endogenous prostaglandin E2 [4] [9]. Studies using 15-PGDH knockout mice reveal approximately two-fold higher prostaglandin E2 concentrations in multiple organs, including colon, lung, liver, and bone marrow [9]. The pharmacological inhibition by 16,16-dimethyl prostaglandin E2 mimics this genetic knockout phenotype, effectively doubling prostaglandin E2 levels in vivo [9] [10].

The enzyme 15-PGDH belongs to the short-chain dehydrogenase/reductase family and follows a sequential ordered bi-bi reaction mechanism involving nicotinamide adenine dinucleotide as a cofactor [11]. Structural studies reveal that 16,16-dimethyl prostaglandin E2 binds to the active site with high affinity, preventing substrate access and subsequent catalytic conversion [11] [7]. This competitive inhibition represents a fundamental mechanism through which 16,16-dimethyl prostaglandin E2 exerts its biological effects by preserving endogenous prostaglandin signaling pathways.

Chromatin Remodeling Through H2A.Z-Variant Nucleosomes

16,16-dimethyl prostaglandin E2 mediates profound chromatin architectural changes through specific interactions with histone variant H2A.Z-containing nucleosomes [12] [13] [14] [15]. These specialized nucleosomal structures are pre-deposited at enhancer regions and serve as platforms for stimulus-responsive transcriptional activation [12] [13].

The histone variant H2A.Z exhibits distinct biophysical properties compared to canonical H2A histones. Molecular dynamics simulations demonstrate that H2A.Z incorporation results in substantial reduction of the energy barrier for DNA unwrapping, leading to spontaneous unwrapping of approximately 40 base pairs from both nucleosomal ends [16] [17] [18]. This enhanced DNA accessibility creates a permissive chromatin environment for transcription factor binding [16] [19] [20].

Upon 16,16-dimethyl prostaglandin E2 stimulation, H2A.Z-variant nucleosomes at inducible enhancers undergo specific acetylation modifications [12] [13] [15]. This acetylation process is mediated by the recruitment of histone acetyltransferases p300 and Tip60 to chromatin regions [13] [15]. The acetylated H2A.Z histones exhibit increased nucleosome mobility and reduced stability, facilitating enhanced chromatin accessibility at stimulus-responsive enhancers [13] [17] [15].

Chromatin immunoprecipitation sequencing studies reveal that 16,16-dimethyl prostaglandin E2-inducible enhancers retain micrococcal nuclease-accessible H2A.Z-variant nucleosomes that are permissive of CREB transcription factor binding [12] [13]. The compound-induced H2A.Z acetylation correlates with improved chromatin accessibility at these regulatory elements, creating the accessible nucleosome landscape required for immediate enhancer activation and gene induction [13] [15].

The chromatin remodeling mechanism involves a coordinated process where 16,16-dimethyl prostaglandin E2 triggers CREB phosphorylation, leading to the recruitment of histone-modifying enzymes to H2A.Z-containing enhancers. Subsequently, H2A.Z acetylation by transcription factor-associated nucleosome remodelers creates the dynamic chromatin environment necessary for sustained transcriptional activation [13] [15].

Transcriptional Regulation via CREB Phosphorylation

Cyclic adenosine monophosphate response element-binding protein (CREB) represents a pivotal transcriptional mediator of 16,16-dimethyl prostaglandin E2 cellular responses [21] [22] [23] [24] [25]. This transcription factor undergoes stimulus-dependent phosphorylation at serine 133, a critical post-translational modification that enables transcriptional activation [21] [23] [25] [26].

The phosphorylation cascade initiated by 16,16-dimethyl prostaglandin E2 involves multiple prostaglandin E receptor subtypes, particularly EP2 and EP4 receptors [22] [23] [27]. These G-protein coupled receptors activate adenylyl cyclase through stimulatory G-alpha-s proteins, resulting in elevated intracellular cyclic adenosine monophosphate concentrations [23] [25] [28]. The increased cyclic adenosine monophosphate levels subsequently activate protein kinase A, which directly phosphorylates CREB at the serine 133 residue [21] [23] [25].

Phosphorylated CREB demonstrates enhanced binding affinity for cyclic adenosine monophosphate response elements in target gene promoters [21] [29] [25]. Research findings indicate that 16,16-dimethyl prostaglandin E2 treatment results in significant increases in both total CREB content and phospho-CREB levels in responsive cell populations [23]. The phosphorylation occurs rapidly, with maximal CREB activation observed within 15-45 minutes of compound exposure [23].

The transcriptional activation mechanism involves phosphorylated CREB recruitment of co-activator proteins, including CREB-binding protein and p300 histone acetyltransferase [21] [23]. These co-activators facilitate chromatin remodeling through histone acetylation, creating an open chromatin conformation conducive to transcriptional machinery assembly [21]. Studies demonstrate that 16,16-dimethyl prostaglandin E2-induced CREB activation drives expression of genes involved in cellular homeostasis, stress response, and stem cell maintenance [30] [12] [13].

The CREB-mediated transcriptional program exhibits tissue-specific characteristics, with distinct gene expression profiles observed in different cell types exposed to 16,16-dimethyl prostaglandin E2 [21] [23] [27]. This specificity arises from the interaction of phosphorylated CREB with tissue-enriched transcription factors and cell-type-specific chromatin landscapes [29].

Fatty Acid Acylation and Membrane Dynamics

16,16-dimethyl prostaglandin E2 influences cellular membrane dynamics through modulation of phospholipid metabolism and fatty acid acylation processes [31] [32] [33]. The compound affects membrane-associated enzymatic activities involved in lipid biosynthesis and membrane remodeling, contributing to altered cellular membrane properties [32] [34] [33].

The primary mechanism involves activation of cytosolic phospholipase A2 (cPLA2), an enzyme responsible for liberating arachidonic acid from membrane phospholipids [31] [33]. 16,16-dimethyl prostaglandin E2 treatment induces calcium-dependent translocation of cPLA2 from cytosol to membrane compartments, including the Golgi apparatus, endoplasmic reticulum, and perinuclear membranes [31] [33]. This translocation facilitates the hydrolysis of arachidonic acid from the sn-2 position of membrane phospholipids [34] [33].

The liberated arachidonic acid serves as a substrate for subsequent eicosanoid biosynthesis pathways, including cyclooxygenase-mediated prostaglandin production [31] [34] [33]. This process creates a positive feedback loop where 16,16-dimethyl prostaglandin E2 stimulation leads to enhanced endogenous prostaglandin synthesis through membrane phospholipid remodeling [32] [33].

Membrane dynamics studies reveal that 16,16-dimethyl prostaglandin E2 treatment alters mitochondrial membrane potential in specific cell populations [32]. The compound affects the malate-aspartate shuttle system, particularly through transcriptional regulation of glutamic-oxaloacetic transaminase 1, leading to dissipation of mitochondrial membrane potential [32]. These changes in membrane energetics influence nuclear gene expression programs through voltage-regulated transcriptional mechanisms [32].

Research findings demonstrate that 16,16-dimethyl prostaglandin E2 modulates the trafficking of prostaglandin E receptor subtypes between membrane and cytosolic compartments [28]. This bidirectional receptor trafficking represents an activity-dependent mechanism for fine-tuning cellular responsiveness to prostaglandin signals [28] [35]. The compound-induced changes in receptor membrane localization directly influence downstream signaling cascades and cellular functional outcomes [28] [35].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant